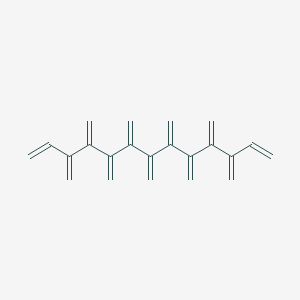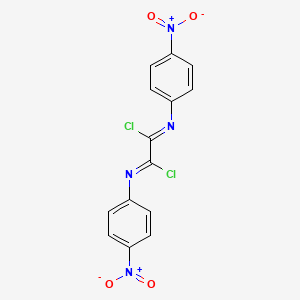
Dimethyl 12-oxotricosanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 12-oxotricosanedioate is an organic compound with the molecular formula C25H46O5. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structural properties, which make it valuable in synthetic chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 12-oxotricosanedioate typically involves the esterification of 12-oxotricosanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 12-oxotricosanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Dimethyl 12-oxotricosanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 12-oxotricosanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 12-oxotricosanedioic acid, which may interact with enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Another ester with similar structural features but different reactivity and applications.
Dimethyl sulfoxide: A solvent with distinct chemical properties and uses in various fields.
Uniqueness
Dimethyl 12-oxotricosanedioate is unique due to its long carbon chain and keto group, which confer specific reactivity and properties. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
102934-61-2 |
|---|---|
Molekularformel |
C25H46O5 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
dimethyl 12-oxotricosanedioate |
InChI |
InChI=1S/C25H46O5/c1-29-24(27)21-17-13-9-5-3-7-11-15-19-23(26)20-16-12-8-4-6-10-14-18-22-25(28)30-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
BCYRKRVDJLVEAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCC(=O)CCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
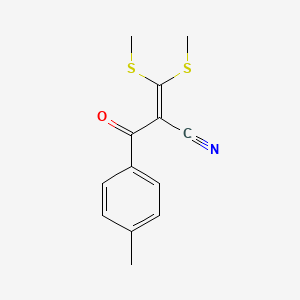
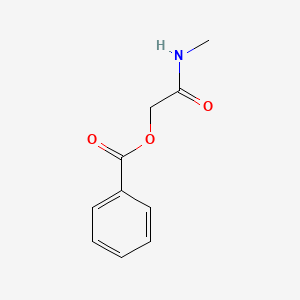
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
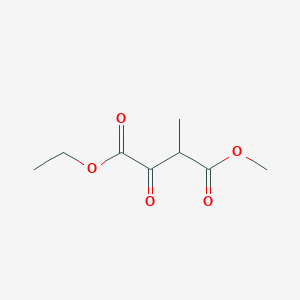


![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
